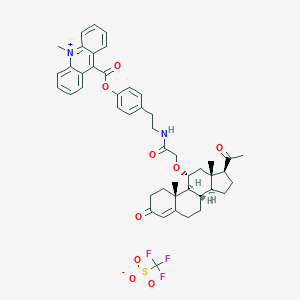

11-Progesterone acridinium estertrifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サポナレチンは、フラボン配糖体、特にアピゲニン-6-C-グルコシド です。 名前の中の「iso」という接頭辞は、通常イソフラボノイドを示しますが、ここでは、ビテキシン に対するフラボン上のグルコシドの位置を表しています 。サポナレチンの天然源には、パッションフラワー、マリファナ、オーツ麦、アサイーヤシなどがあります。

準備方法

合成経路::

- サポナレチンは、フラボノイド前駆体を含む化学反応を含む様々な方法で合成することができます。

- 一般的なアプローチの1つは、グルコースをグリコシルドナーとして使用したアピゲニンのグリコシル化です。

- 具体的な合成経路は異なる場合がありますが、一般的にはグルコース部分のアピゲニン骨格への結合を目指しています。

- サポナレチンは、大規模には工業的に生産されていませんが、天然源からの単離が主な方法です。

- サポナリア・オフィシナリスなどのサポナレチンが豊富な植物からの抽出が、研究目的で化合物を入手する方法です。

化学反応の分析

反応性::

- サポナレチンは、フラボンに典型的な様々な化学反応を起こすことができます。

- これらの反応には、酸化、還元、置換反応が含まれます。

酸化: 過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) などの酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム (NaBH₄) や触媒水素化(H₂と金属触媒を使用)などの還元剤が使用されます。

置換: 様々な試薬で、フラボン環に官能基(ハロゲンなど)を導入することができます。

- 酸化すると、ヒドロキシル化誘導体が生成される可能性があります。

- 還元すると、ジヒドロフラボンになる可能性があります。

- 置換反応により、修飾されたサポナレチン誘導体が生成されます。

科学的研究の応用

サポナレチンは、様々な応用があります。

化学: フラボノイドの反応性を研究するためのモデル化合物として使用されています。

生物学: 抗酸化作用と潜在的な健康上の利点について調査されています。

医学: 肝保護作用について精査されています。

産業: 天然での存在と大規模生産が不足しているため、用途は限定されています。

作用機序

- サポナレチンの正確な作用機序は、まだ完全には解明されていません。

- おそらく、細胞経路との相互作用、酵素や受容体の調節を通じて行われる可能性があります。

6. 類似化合物の比較

- サポナレチンは、ビテキシン やイソオリエンチン などの他のフラボン配糖体と類似しています。

- そのユニークさは、フラボン骨格上のグルコシド部分の特定の位置にあります。

類似化合物との比較

- Saponaretin shares similarities with other flavone glucosides, such as vitexin and isoorientin .

- Its uniqueness lies in the specific position of the glucoside moiety on the flavone backbone.

特性

CAS番号 |

113578-24-8 |

|---|---|

分子式 |

C47H51F3N2O9S |

分子量 |

877 g/mol |

IUPAC名 |

[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |

InChI |

InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1 |

InChIキー |

FEZBZGDUFCMDHY-KMFDWQNXSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

異性体SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

正規SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

同義語 |

11-PAMTA 11-progesterone acridinium estertrifluoromethanesulfonate 11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。